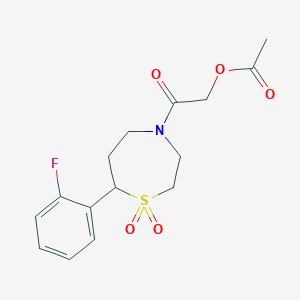

2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate

Beschreibung

Eigenschaften

IUPAC Name |

[2-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO5S/c1-11(18)22-10-15(19)17-7-6-14(23(20,21)9-8-17)12-4-2-3-5-13(12)16/h2-5,14H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBRRODJILBVJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate typically involves multiple steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thioester.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Oxidation to Form the Sulfone: The thiazepane ring is oxidized to form the sulfone using an oxidizing agent such as hydrogen peroxide.

Esterification: The final step involves the esterification of the compound with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, potentially altering the sulfone group.

Reduction: Reduction reactions can be used to modify the thiazepane ring or the fluorophenyl group.

Substitution: The acetate ester can be subjected to nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups at the ester position.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's potential applications in medicinal chemistry are primarily due to its ability to interact with various biological targets. Preliminary studies suggest it may act as an inhibitor or modulator in pathways related to:

- Pain management : Its structural features may allow it to interact with pain receptors or enzymes involved in pain signaling.

- Neuropharmacology : The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Antimicrobial Activity

Research indicates that thiazepane derivatives exhibit antimicrobial properties. The unique structure of this compound could enhance its efficacy against specific bacterial strains or fungi, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Potential

Compounds with similar structural motifs have shown promise in anticancer research. The ability of this compound to modulate cellular pathways could lead to its application in targeted cancer therapies.

Study 1: Pain Management

In a study examining compounds with similar thiazepane structures, researchers found that derivatives exhibited significant analgesic effects in animal models. While specific data on 2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate is limited, its structural similarities suggest potential for similar outcomes.

Study 2: Antimicrobial Activity

A comparative analysis of thiazepane derivatives demonstrated notable antibacterial activity against Gram-positive bacteria. This study highlights the need for further exploration of 2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate's antimicrobial properties through in vitro assays.

Wirkmechanismus

The mechanism of action of 2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate

- 2-(7-(2-Bromophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate

- 2-(7-(2-Methylphenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate

Uniqueness

The presence of the fluorophenyl group in 2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its biological activity or stability.

Biologische Aktivität

The compound 2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate is a complex organic molecule with potential pharmacological properties. Its unique structure, which includes a thiazepan ring and a fluorophenyl group, suggests that it may interact with various biological targets. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 357.36 g/mol. The structure features a thiazepane ring, which is a seven-membered heterocyclic structure containing sulfur and nitrogen atoms, and an acetamide functional group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.36 g/mol |

| Structure | Thiazepan ring with fluorophenyl group |

Synthesis Methods

The synthesis of 2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazepane Ring : Cyclization reactions involving sulfur-containing precursors.

- Introduction of the Fluorophenyl Group : Electrophilic aromatic substitution reactions.

- Acetate Formation : Reaction with acetic anhydride or acetyl chloride.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure at each stage.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activities, including:

- Anticancer Potential : The compound's structure may allow it to inhibit key enzymes involved in cancer metabolism. Similar compounds have shown efficacy in targeting glycolysis pathways in aggressive cancers like glioblastoma multiforme (GBM) .

- Enzyme Inhibition : The presence of the fluorine atom can enhance binding affinity to target enzymes due to its electronegativity, potentially leading to stronger inhibition effects on metabolic pathways .

Case Studies

- In Vitro Studies : Research indicates that compounds similar to 2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate have demonstrated cytotoxic effects against various cancer cell lines. For instance, fluorinated derivatives have been shown to inhibit hexokinase activity effectively, leading to reduced glycolytic flux in cancer cells .

- Molecular Docking Studies : Computational analyses suggest that this compound may bind effectively to active sites in target enzymes, modulating their activity and potentially leading to therapeutic effects .

The proposed mechanism of action for 2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate involves:

- Enzyme Interaction : The thiazepane ring may form hydrogen bonds with polar functional groups on enzymes or receptors.

- Electrophilic Interactions : The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .

Q & A

Q. What are the common synthetic routes for preparing 2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Thiazepane Ring Formation : Reacting 2-fluorobenzoic acid with SOCl₂ to form 2-fluorobenzoyl chloride, followed by coupling with piperazine derivatives under reflux conditions in ethanol with K₂CO₃ as a base .

- Sulfone Group Introduction : Selective oxidation of the thiazepane sulfur using KMnO₄ in acidic aqueous conditions to achieve the 1,1-dioxido moiety .

- Acetylation : Reaction of the intermediate with acetic anhydride or acetyl chloride in dichloromethane (DCM) to introduce the acetate group.

Q. Key Reagents and Conditions

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

Q. What are the key solubility and stability considerations for handling this compound?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (e.g., DCM, ethyl acetate) but poorly soluble in water. Use ethanol or DCM for reactions .

- Stability :

- pH Sensitivity : Stable in neutral to slightly acidic conditions; avoid strong bases to prevent acetate hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer:

- Stepwise Purification : Use silica gel chromatography (EtOAc/petroleum ether, 1:1) after each step to isolate intermediates .

- Reaction Time Adjustment : Reduce reflux time for acid chloride formation (from 5 h to 3 h) to minimize side products .

- Catalyst Screening : Test Pd/C or Ru-based catalysts for selective sulfone oxidation to improve yield beyond 48% .

Q. What strategies resolve contradictions in oxidation state analysis of the thiazepane ring?

Methodological Answer:

-

Comparative Oxidation Studies :

Reagent Conditions Outcome Limitations KMnO₄ Acidic H₂O Forms sulfone High selectivity but slow kinetics CrO₃ Organic solvent Partial oxidation Steric hindrance reduces yield -

Analytical Cross-Validation : Combine XPS (for sulfur oxidation states) and FTIR (S=O stretches at 1150–1250 cm⁻¹) to confirm sulfone formation .

Q. How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

- QSAR Modeling : Predict biodegradability using parameters like logP (estimated 2.8) and molecular weight .

- Molecular Dynamics Simulations : Assess interactions with soil organic matter to estimate persistence .

- Ecotoxicity Screening : Use in silico tools (e.g., ECOSAR) to model effects on aquatic organisms based on structural analogs .

Q. How to design in vitro bioactivity studies for mechanistic elucidation?

Methodological Answer:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.